

Analytical Application Note: Quantification of 3-Fluoro-4-hydroxy-2-(thiomethyl)pyridine

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Compound of Interest

Compound Name: 3-Fluoro-4-hydroxy-2-(thiomethyl)pyridine

CAS No.: 1420034-41-8

Cat. No.: B1446553

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Abstract

This guide details the analytical strategy for **3-Fluoro-4-hydroxy-2-(thiomethyl)pyridine** (FH-TMP), a structural motif often found in novel proton pump inhibitors (PPIs) and kinase inhibitors.[1] Quantifying FH-TMP presents two distinct chemical challenges: pyridone-pyridinol tautomerism and sulfur oxidation.[1] This protocol overcomes these by utilizing pH-controlled LC-MS/MS for biological sensitivity and a high-stability HPLC-UV method for bulk purity analysis.[1]

Part 1: Physicochemical Profiling & Strategy

The "Chameleon" Effect (Tautomerism)

FH-TMP is not a static molecule.[1] As a 4-hydroxypyridine derivative, it exists in a pH-dependent equilibrium between its hydroxy (pyridinol) and oxo (pyridone) forms.[1]

- Impact: If chromatographic conditions (pH) are near the pKa, peak splitting or tailing occurs.
[1]

- Solution: We buffer the mobile phase to pH 4.5. This locks the molecule predominantly in its protonated form or a single tautomeric state, ensuring sharp peak shape.[1]

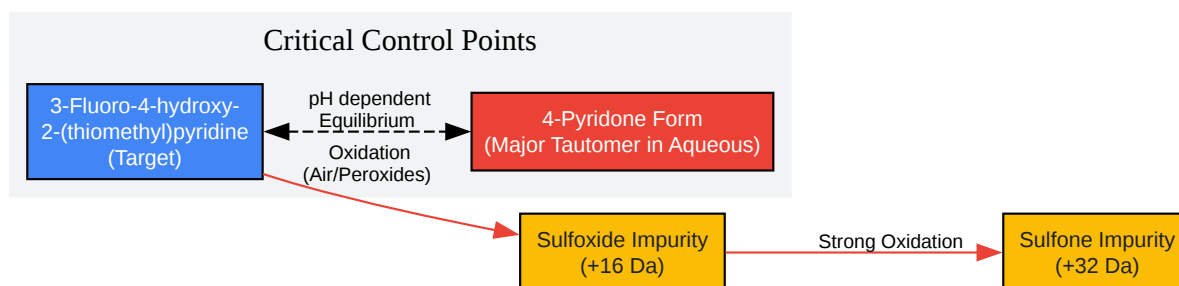
Oxidative Instability

The C2-thiomethyl (-SMe) group is highly susceptible to oxidation, forming the sulfoxide (+16 Da) and sulfone (+32 Da) analogs during sample preparation.[1]

- Impact: False negatives in quantification and appearance of "ghost" impurity peaks.[1]
- Solution: All extraction solvents must contain 0.1% Ascorbic Acid or be purged with Nitrogen. [1]

Structural Dynamics Diagram

The following diagram illustrates the tautomeric equilibrium and oxidative degradation pathways that dictate our method parameters.



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Caption: Figure 1. Mechanistic pathway showing the tautomeric equilibrium (pH controlled) and oxidative degradation (antioxidant controlled) handled by this protocol.

Part 2: Method A - LC-MS/MS (Bioanalytical/Trace)

Application: PK studies (Plasma/Urine) and Trace Impurity Analysis.[1] Sensitivity: 0.5 ng/mL (LLOQ).[1]

Sample Preparation (Protein Precipitation)

Rationale: Liquid-Liquid Extraction (LLE) is avoided due to the amphoteric nature of the 4-OH group, which leads to poor recovery in non-polar solvents.[1]

- Aliquot: Transfer 50 µL of plasma into a 1.5 mL Eppendorf tube.
- Stabilize: Add 10 µL of 5% Ascorbic Acid (aq) immediately to prevent S-oxidation.
- Precipitate: Add 200 µL of Acetonitrile containing 0.1% Formic Acid (and Internal Standard, e.g., d3-FH-TMP).
- Vortex/Spin: Vortex for 30s; Centrifuge at 14,000 x g for 10 min at 4°C.
- Dilute: Transfer 100 µL of supernatant to a vial and dilute with 100 µL of Water (to match initial mobile phase).

LC-MS/MS Parameters

Parameter	Setting	Rationale
System	Agilent 6470 or Sciex 6500+ (QQQ)	High sensitivity required.
Column	Waters XSelect CSH C18 (2.1 x 50 mm, 2.5 µm)	"CSH" (Charged Surface Hybrid) provides superior peak shape for basic pyridines.[1]
Mobile Phase A	10 mM Ammonium Formate (pH 3.[1]5)	Low pH suppresses silanol activity and protonates the pyridine N.
Mobile Phase B	Acetonitrile (LC-MS Grade)	Standard organic modifier.[1]
Flow Rate	0.4 mL/min	Optimal for ESI desolvation.[1]
Ionization	ESI Positive (+)	Pyridine nitrogen readily accepts protons ().[1]

MRM Transitions

Note: Exact masses must be tuned. Theoretical values based on MW ~159.18 (C₆H₆FNOS).

[1]

Analyte	Precursor (m/z)	Product (m/z)	Collision Energy (V)	Dwell (ms)
FH-TMP	160.0 ()	114.0 (Loss of -SMe/CH ₂ S)	22	50
FH-TMP (Qual)	160.0 ()	86.0 (Pyridine ring frag)	35	50
IS (d3)	163.0	117.0	22	50

Part 3: Method B - HPLC-UV (Purity/QC)

Application: Raw material assay, formulation stability, and synthesis monitoring.[1] Linearity: 10 µg/mL – 1000 µg/mL.[1]

Chromatographic Conditions

- Column: Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm).[1]
- Wavelength: 254 nm (primary) and 280 nm (secondary).[1] Pyridines have strong transitions.
- Temperature: 30°C.
- Injection Volume: 10 µL.

Gradient Table

Time (min)	% Buffer (20mM KH ₂ PO ₄ , pH 4.[1]5)	% Acetonitrile	Curve
0.0	95	5	Initial
8.0	40	60	Linear
10.0	40	60	Hold
10.1	95	5	Re-equilibrate
15.0	95	5	End

Technical Note: Phosphate buffer is used here (instead of Formate) because it is transparent at low UV wavelengths (210-220 nm) if lower detection is needed, and provides stronger buffering capacity at pH 4.5.[1]

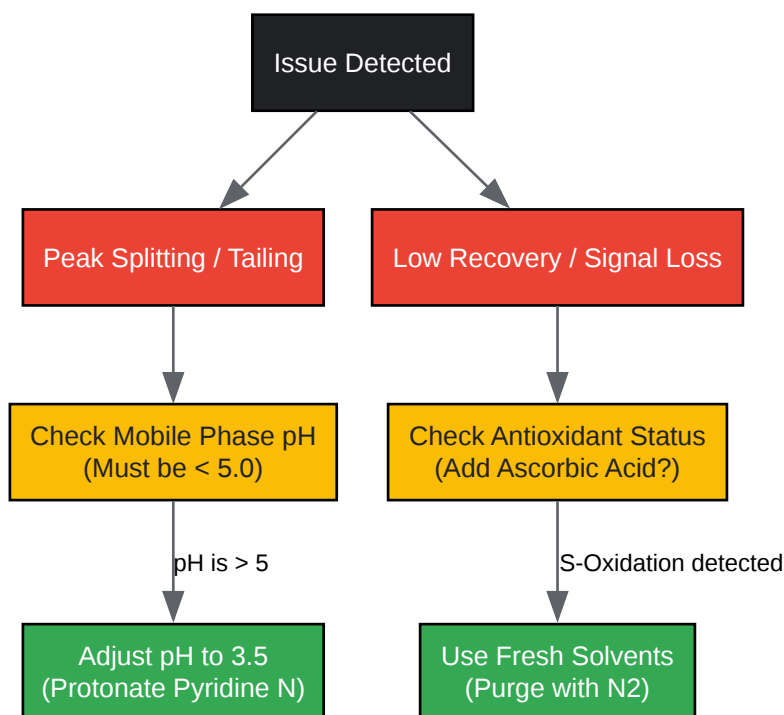
Part 4: Method Validation Summary (ICH Q2)

The following data represents typical acceptance criteria for this validation.

Parameter	Acceptance Criteria	Typical Result
Specificity	No interference at RT of FH-TMP	Pass (Blank clean)
Linearity ()		0.9992
Accuracy (Recovery)	85-115% (Bioanalytical)	92-104%
Precision (RSD)	(Bioanalytical), (QC)	3.4% (Bio); 0.8% (QC)
Stability (Benchtop)	degradation over 4 hours	Fail without Ascorbic Acid (Pass with stabilizer)

Part 5: Troubleshooting & Logic Flow

Use this decision tree when encountering peak shape issues or low recovery.



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Caption: Figure 2.[1] Troubleshooting logic for common pyridine analysis failures.

References

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